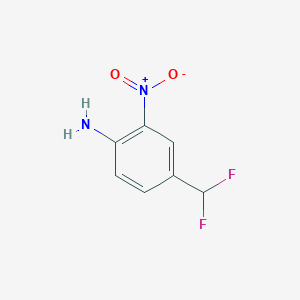
4-(Difluoromethyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Difluoromethyl)aniline” is a compound that contains a benzene ring with an amine (-NH2) and a difluoromethyl (-CF2H) group attached . It’s important to note that the specific properties of “4-(Difluoromethyl)-2-nitroaniline” could vary significantly due to the presence of the nitro group.
Synthesis Analysis
A general method for the synthesis of difluoromethylated compounds involves the use of Selectfluor, a reagent that can introduce a difluoromethyl group into a molecule . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethyl)aniline” consists of a benzene ring with an amine and a difluoromethyl group attached . The exact structure of “4-(Difluoromethyl)-2-nitroaniline” would also include a nitro group, but specific details are not available.Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively in recent years . These reactions involve the formation of a bond between a carbon atom and a difluoromethyl group. The exact reactions that “4-(Difluoromethyl)-2-nitroaniline” would undergo depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the density, melting point, and boiling point are physical properties that can be measured without changing the composition of the sample . The exact properties of “4-(Difluoromethyl)-2-nitroaniline” are not available.Scientific Research Applications
1. Late-stage Difluoromethylation
- Summary of Application: Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been advanced significantly in recent years . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
2. Molecular Docking and DFT Study of 4-Difluoromethyl Pyrazole Derivatives
- Summary of Application: The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
- Methods of Application: Proposed compounds were subjected to molecular docking with the major protease (PDB:3LN1) to assess binding affinities . The reactivity parameters, FMO, and MEP of the drugs were estimated by DFT calculations .
- Results or Outcomes: In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .
3. Difluoromethylation of Heterocycles
- Summary of Application: Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
- Methods of Application: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) have been summarized .
- Results or Outcomes: The representative outcomes and applications of these advances have been focused on the design and catalytic mechanism .
4. Binding Interactions of 4-Difluoromethyl Pyrazole Derivatives
- Summary of Application: The binding interactions of 4-difluoromethyl pyrazole derivatives (3a-3h) were examined . These derivatives have potential applications in various biologically and pharmacologically active ingredients .
- Methods of Application: Molecular docking simulations and DFT were applied to assess the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .
- Results or Outcomes: By methodical simulations, the potential binding interactions of these derivatives were examined .
5. Late-stage Difluoromethylation
- Summary of Application: Late-stage difluoromethylation reactions (introduction of difluoromethyl groups in the last stages of synthetic protocols) have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
- Methods of Application: The Shen group discovered that difluoromethyl-(4-nitrophenyl)-bis-(carbomethoxy)-methylide sulfonium ylide is ideal for the difluoromethylation of alkyl alcohols . This reagent in conjunction with a Lewis acid activator (LiBF4) resulted in the .
- Results or Outcomes: The introduction of difluoromethyl groups in the last stages of synthetic protocols have played relevant roles .
6. Photocatalytic Difluoromethylation
- Summary of Application: Among the realm of visible light photocatalytic transformations, late-stage difluoromethylation reactions have played relevant roles .
- Methods of Application: The photocatalytic difluoromethylation involves the introduction of difluoromethyl groups in the last stages of synthetic protocols .
- Results or Outcomes: The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritating to the skin, eyes, and respiratory system, and may have harmful effects if inhaled or swallowed . The specific safety and hazards of “4-(Difluoromethyl)-2-nitroaniline” are not known.
Future Directions
properties
IUPAC Name |
4-(difluoromethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKZQNBCOSAMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)




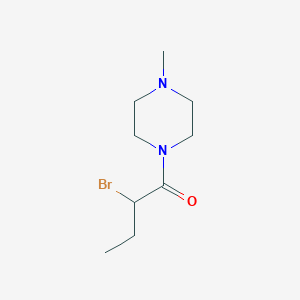

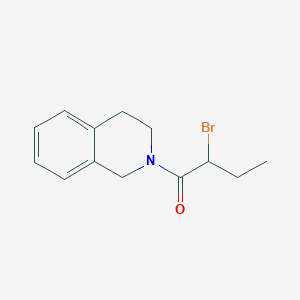

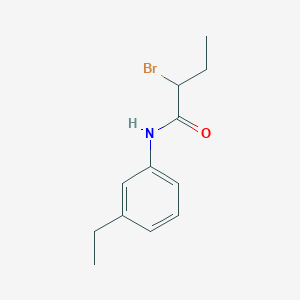
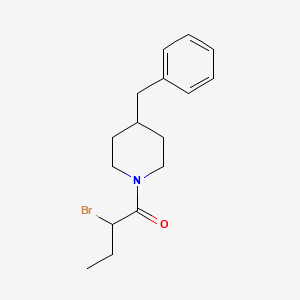
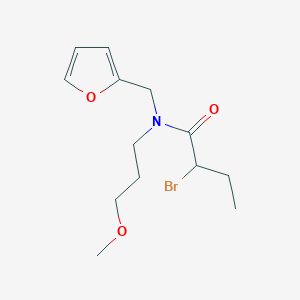
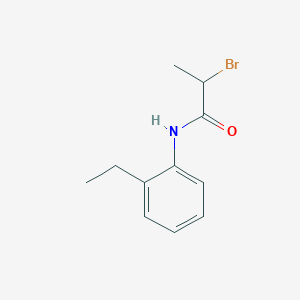
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)